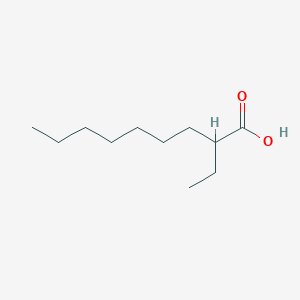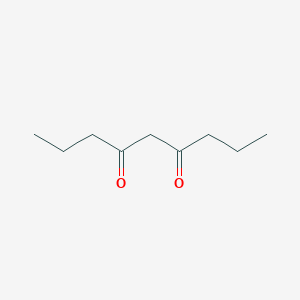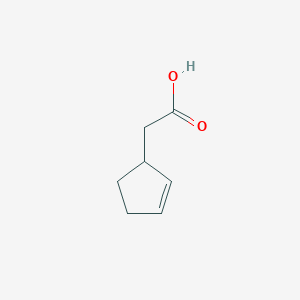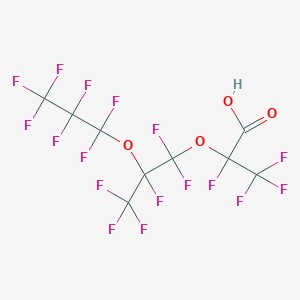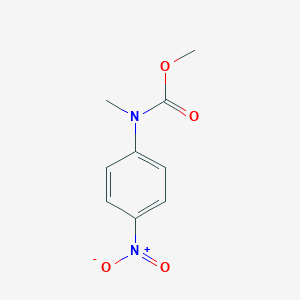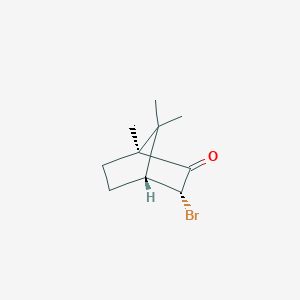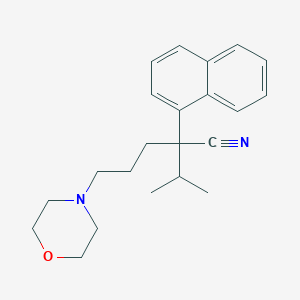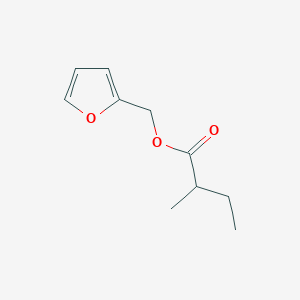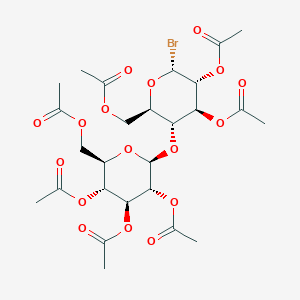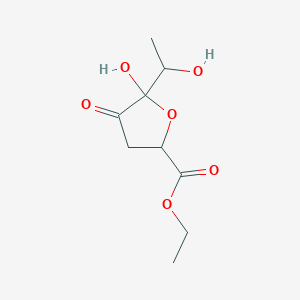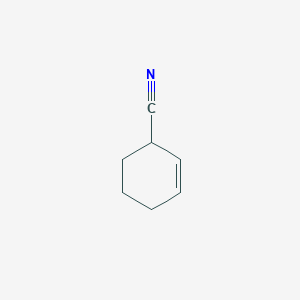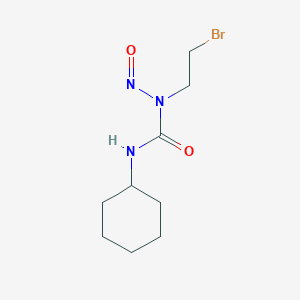
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea (BCNU) is a chemical compound that has been widely used in scientific research due to its potential to inhibit the growth of cancer cells. BCNU belongs to the class of nitrosourea compounds, which are known for their alkylating properties.
Mechanism Of Action
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves its ability to alkylate DNA, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and cell division, ultimately leading to cell death. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea also has the ability to induce apoptosis, which is a programmed cell death process.
Biochemical And Physiological Effects
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been shown to have both biochemical and physiological effects. It can cause DNA damage, leading to the activation of DNA repair mechanisms. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can also induce oxidative stress, leading to the production of reactive oxygen species. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can affect the expression of various genes involved in cell growth and survival.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea is also relatively easy to synthesize and has a long shelf life. However, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be toxic to normal cells, which can limit its use in certain experiments. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be unstable in solution, which can affect its efficacy.
Future Directions
There are several future directions for the use of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in scientific research. One area of focus is the development of new formulations of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea that can improve its stability and efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. In addition, there is a need for further studies to understand the long-term effects of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea on normal cells and tissues. Finally, there is a need for clinical trials to evaluate the efficacy of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in combination with other chemotherapy drugs for the treatment of cancer.
Synthesis Methods
The synthesis of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves the reaction of cyclohexylamine with 2-bromoethyl isocyanate, followed by the addition of sodium nitrite. The resulting compound is then treated with hydrochloric acid to produce 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. The purity of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be improved by recrystallization from methanol.
Scientific Research Applications
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been extensively used in scientific research to study its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including brain tumors, lymphomas, and melanomas. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has also been used in combination with other chemotherapy drugs to enhance their efficacy.
properties
CAS RN |
13907-72-7 |
|---|---|
Product Name |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Molecular Formula |
C9H16BrN3O2 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C9H16BrN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
InChI Key |
DEXQOZBXZOOXKW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
Other CAS RN |
13907-72-7 |
synonyms |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
